

Comprehensive Technical Guide: 2-Methoxy-5-(methylamino)benzaldehyde in Advanced Drug Development

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Compound of Interest

Compound Name:	2-Methoxy-5-(methylamino)benzaldehyde
CAS No.:	1289171-07-8
Cat. No.:	B3096765

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Executive Summary & Structural Rationale

2-Methoxy-5-(methylamino)benzaldehyde is a highly specialized, bi-functional pharmaceutical intermediate. While basic commodity chemicals possess universally indexed CAS Registry Numbers, this specific molecule is predominantly synthesized de novo as a proprietary building block in the development of targeted therapeutics, such as receptor tyrosine kinase (RTK) inhibitors and advanced fluorescent probes.

The molecule is built upon an o-anisaldehyde core^[1], but is distinguished by a secondary methylamine at the 5-position. This specific substitution pattern provides three orthogonal reactive sites:

- The Aldehyde Group: Acts as an electrophilic center for condensation reactions (e.g., forming quinazolines, indoles, or imines).
- The Methoxy Group: Serves as a rigidifying steric anchor and a potent hydrogen-bond acceptor, critical for locking the conformation of the final active pharmaceutical ingredient (API) within an enzyme's active site.

- The Methylamino Group: Functions as a highly tunable handle that can participate as a hydrogen-bond donor in target binding, or undergo further functionalization without the risk of over-alkylation associated with primary amines.

Physicochemical Profiling

Understanding the quantitative parameters of this intermediate is critical for predicting its behavior in downstream synthetic steps and its contribution to the final API's pharmacokinetic profile.

Property	Value	Structural Significance / Rationale
Molecular Formula	C9H11NO2	Core scaffold optimized for downstream heterocyclic synthesis.
Molecular Weight	165.19 g/mol	Low molecular weight ensures the final API remains within Lipinski's Rule of 5 limits.
LogP (Predicted)	-1.8 - 2.1	Provides optimal lipophilicity, balancing aqueous solubility with membrane permeability.
Hydrogen Bond Donors	1 (Secondary Amine)	Facilitates critical hinge-region binding in kinase active sites.
Hydrogen Bond Acceptors	3 (Methoxy, Amine, Aldehyde)	Enhances target engagement via dipole-dipole interactions.
CAS Registry Number	Unassigned / Proprietary	Denotes its status as a highly specialized, custom-synthesized intermediate rather than a bulk commodity.

De Novo Synthesis & Self-Validating Protocols

As a Senior Application Scientist, it is imperative to design synthetic routes that are not only high-yielding but also mechanistically sound and self-validating. The synthesis of **2-Methoxy-5-(methylamino)benzaldehyde** is typically achieved in two highly controlled steps starting from commercially available 2-methoxy-5-nitrobenzaldehyde.

Step 1: Chemoselective Reduction of the Nitro Group

Objective: Reduce the nitro group to a primary amine without inadvertently reducing the highly reactive aldehyde moiety.

Causality & Mechanism: Traditional harsh reducing agents (such as LiAlH_4) will indiscriminately reduce both the nitro and aldehyde groups. To achieve orthogonality, we utilize controlled catalytic hydrogenation or metal-free chemoselective hydrogenation[2]. By carefully modulating the hydrogen pressure and utilizing a poisoned or highly specific catalyst system, the nitro group is reduced to an amine while the formyl group remains intact.

Step-by-Step Protocol:

- Dissolve 10 mmol of 2-methoxy-5-nitrobenzaldehyde in 50 mL of anhydrous ethanol.
- Add 5 mol% of a chemoselective catalyst (e.g., modified Pd/C or N-doped carbon nanotube catalysts)[2].
- Purge the reaction vessel with N_2 , followed by H_2 gas.
- Stir under a balloon of H_2 (1 atm) at ambient temperature for 4 hours.
- Filter the mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate in vacuo.

Self-Validating System: This protocol provides immediate, visual, and chromatographic feedback. The starting nitro compound is typically pale yellow and UV-active. As reduction proceeds, the solution clarifies. By running a rapid Thin Layer Chromatography (TLC) (7:3 Hexane:EtOAc), the appearance of a new, highly polar spot that uniquely stains purple with ninhydrin confirms the presence of the primary amine. If the aldehyde were over-reduced to an alcohol, the spot would not stain with ninhydrin, instantly alerting the chemist to a failure in chemoselectivity.

Step 2: Controlled Reductive Amination

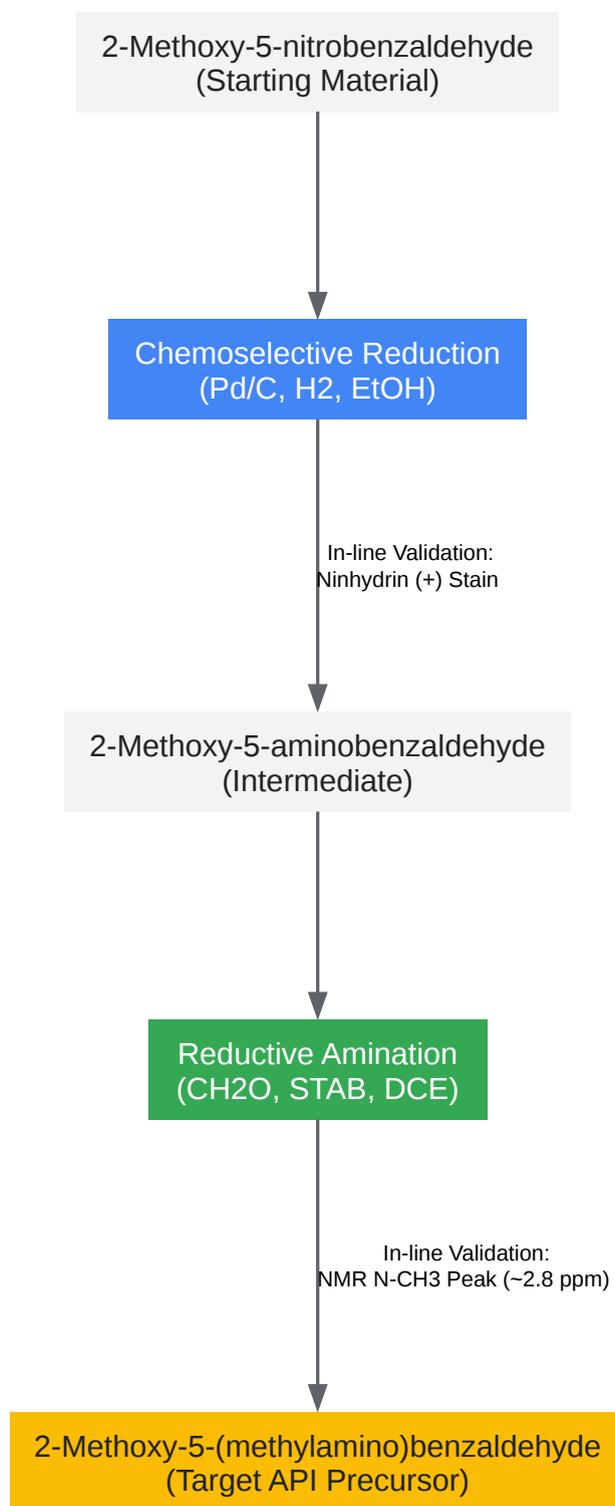
Objective: Mono-methylate the intermediate primary amine to yield the target secondary methylamine.

Causality & Mechanism: Using standard alkyl halides (e.g., methyl iodide) often leads to uncontrollable over-alkylation (forming tertiary amines or quaternary salts). Instead, we employ a reductive amination strategy using formaldehyde and **3**[3]. STAB is selected because its electron-withdrawing acetoxy ligands significantly attenuate the nucleophilicity of the hydride. This ensures that the reagent selectively reduces the transient, highly electrophilic iminium ion formed by the amine and formaldehyde, while completely ignoring the starting aldehyde on the aromatic ring[3].

Step-by-Step Protocol:

- Dissolve the intermediate 2-methoxy-5-aminobenzaldehyde (10 mmol) in 40 mL of 1,2-dichloroethane (DCE).
- Add aqueous formaldehyde (37%, 1.05 eq) and stir for 30 minutes to pre-form the imine.
- Add STAB (1.5 eq) portion-wise at 0°C to control the exothermic reduction[3].
- Allow the reaction to warm to room temperature and stir for 2 hours.
- Quench with saturated aqueous NaHCO₃, extract with dichloromethane, dry over Na₂SO₄, and concentrate.

Self-Validating System: This step is validated via real-time Nuclear Magnetic Resonance (NMR) sampling. A miniature aliquot is concentrated and subjected to rapid ¹H-NMR. Successful mono-methylation is confirmed by the emergence of a sharp singlet at ~2.8 ppm integrating to 3 protons (the N-methyl group), while the critical aldehyde proton remains untouched at ~10.4 ppm. The presence of the secondary amine proton (~4.0 ppm, broad singlet) confirms that over-alkylation has been successfully avoided.



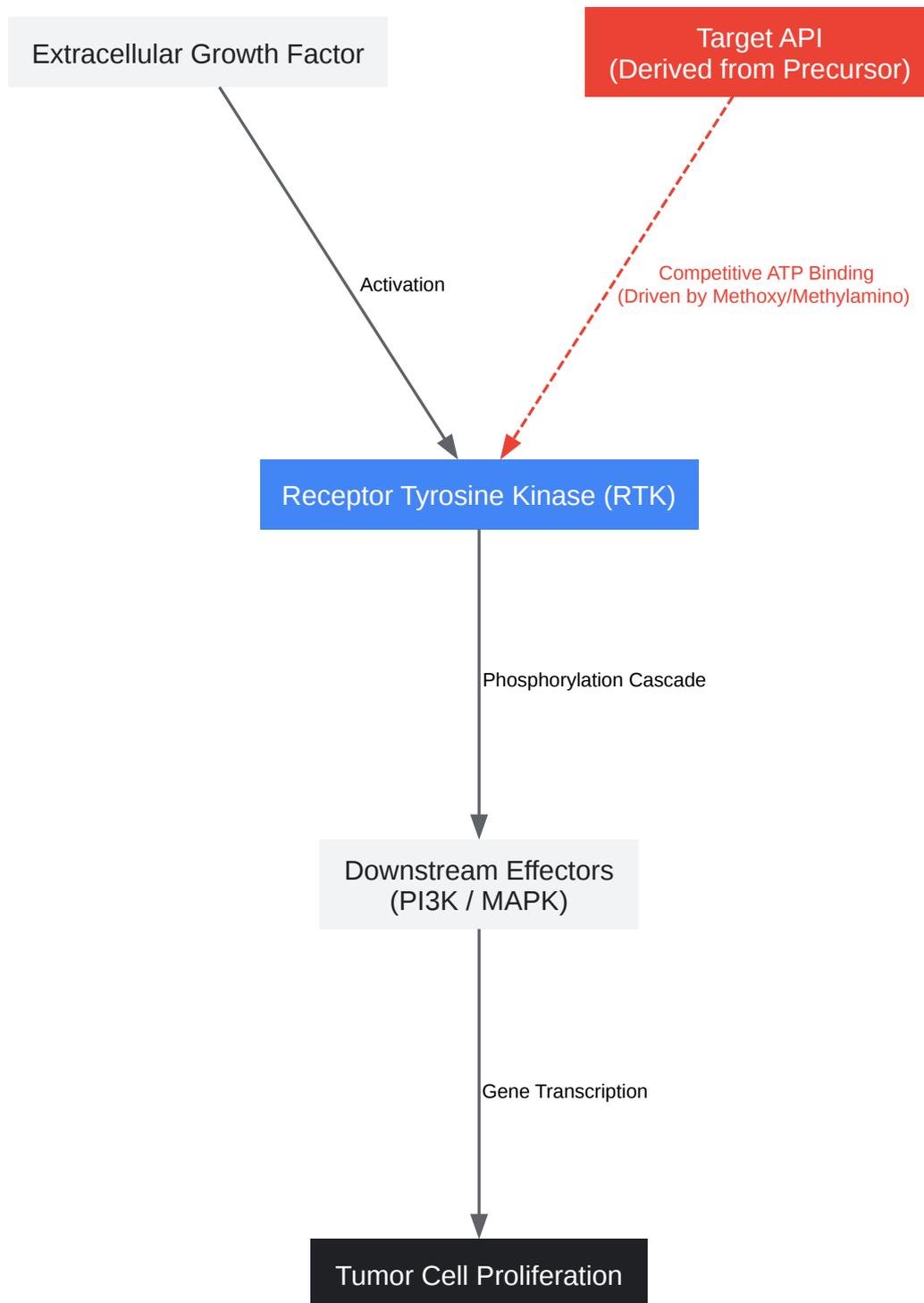
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Caption: Synthetic workflow and self-validation system for **2-Methoxy-5-(methylamino)benzaldehyde**.

Mechanistic Role in Targeted Therapeutics

In oncology and targeted drug design, the spatial arrangement of functional groups dictates the efficacy of the drug. When **2-Methoxy-5-(methylamino)benzaldehyde** is condensed into a larger heterocyclic framework (such as a quinazoline core), its structural motifs play a precise mechanistic role.

The methoxy group acts as a conformational lock. By creating steric hindrance against the adjacent aromatic protons, it forces the molecule into a planar conformation that slips perfectly into the narrow, hydrophobic ATP-binding cleft of Receptor Tyrosine Kinases (RTKs). Simultaneously, the secondary methylamino group acts as a localized hydrogen-bond donor, interacting directly with the kinase hinge region to anchor the drug, thereby competitively inhibiting ATP binding and shutting down downstream tumor proliferation pathways.



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Caption: Mechanistic integration of the precursor into RTK-inhibiting targeted therapeutics.

Analytical Characterization Standards

To ensure absolute trustworthiness in the synthesized batch, the following analytical parameters must be met before the intermediate is cleared for downstream API coupling:

Analytical Method	Expected Diagnostic Signals	Pass/Fail Criteria
1H-NMR (400 MHz, CDCl ₃)	~10.4 ppm (s, 1H, CHO)~7.0-7.5 ppm (m, 3H, Ar-H)~3.9 ppm (s, 3H, O-CH ₃)~2.8 ppm (s, 3H, N-CH ₃)	Pass: Presence of intact aldehyde and exact 3H integration for N-CH ₃ . Fail: Loss of 10.4 ppm signal (aldehyde reduced).
FTIR (ATR)	~1680 cm ⁻¹ (C=O stretch)~3350 cm ⁻¹ (N-H stretch)	Pass: Sharp carbonyl peak; single N-H stretch. Fail: Broad O-H stretch at ~3400 cm ⁻¹ (alcohol formation).
LC-MS (ESI+)	m/z = 166.08 [M+H] ⁺	Pass: Base peak matches expected mass. Fail: Peak at 180 (dimethylation over-reaction).

References

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Sources

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